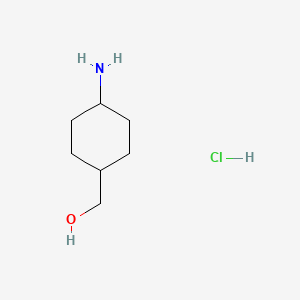

trans-4-Aminocyclohexanemethanol hydrochloride

Description

The exact mass of the compound this compound is 165.0920418 g/mol and the complexity rating of the compound is 77. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKTFVRDSRTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933936 | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-95-5, 1504-49-0 | |

| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1504-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans configuration.[1] This unique structural arrangement imparts a combination of properties that make it a valuable building block in medicinal chemistry and organic synthesis.[1] Its high solubility in water and moderate lipophilicity render it suitable for a variety of biological applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 1504-49-0 | [1][2] |

| Molecular Formula | C7H16ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 178 °C | [3] |

| Solubility | Highly soluble in water. Soluble in methanol. | [1][4] |

| Storage | Room temperature, in an inert atmosphere. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving multiple steps of reduction, protection, and deprotection. A common and effective method starts from 4-aminobenzoic ester, as detailed in the following multi-step synthesis.[5]

Synthetic Pathway Overview

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis starting from ethyl trans-4-aminocyclohexanecarboxylate, which is a downstream intermediate from the pathway described above.[4]

Step 1: Reduction of the Ester

-

Suspend ethyl trans-4-aminocyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in THF to the cooled suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the reaction mixture again in an ice bath and carefully quench the excess reducing agent by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the precipitation of aluminum salts.

-

Filter the mixture through a pad of celite, and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude trans-4-Aminocyclohexanemethanol as a white solid.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude trans-4-Aminocyclohexanemethanol in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, trans-4-Aminocyclohexanemethanol, in DMSO-d6 is expected to show the following characteristic signals[4]:

-

A doublet for the two protons of the -CH2OH group.

-

A multiplet for the proton attached to the carbon bearing the amino group.

-

A series of multiplets for the cyclohexane ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related compound, trans-4-Aminocyclohexanol, the spectrum shows distinct signals for the carbon atoms of the cyclohexane ring and the carbon attached to the hydroxyl group.[6] By analogy, the ¹³C NMR spectrum of trans-4-Aminocyclohexanemethanol would exhibit signals for the seven carbon atoms in its structure.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Bands in the region of 2850-2950 cm⁻¹ due to C-H stretching of the cyclohexane ring.

-

A band around 1050 cm⁻¹ for the C-O stretching vibration.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile intermediate in several areas of chemical research and drug development.

Pharmaceutical and Medicinal Chemistry

This compound serves as a key building block for the synthesis of various biologically active molecules.[1] Its cyclohexane scaffold is a common motif in many pharmaceutical agents. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening. For instance, it is a crucial intermediate in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.[7]

Organic Synthesis

In organic synthesis, the amino and hydroxyl groups can be selectively reacted to introduce new functionalities. The amino group can act as a nucleophile in substitution reactions or be converted into amides, while the hydroxyl group can undergo esterification or etherification.[1] This allows for the construction of more complex molecular architectures.

Materials Science

The ability of trans-4-Aminocyclohexanemethanol to form hydrogen bonds through its amino and hydroxyl groups makes it a candidate for the development of novel materials with specific properties, such as self-assembling systems.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its well-defined chemical properties and multiple synthetic routes make it an accessible building block for the creation of complex molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

- Google Patents.

-

SpectraBase. trans-4-Aminocyclohexanol HCl - Optional[ATR-IR] - Spectrum. [Link]

-

University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

-

NIH - National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

ResearchGate. Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

NIST WebBook. trans-1,4-Bis(aminomethyl)cyclohexane. [Link]

-

ResearchGate. FTIR spectra - L -proline, (b) trans-4-hydroxy. [Link]

Sources

- 1. Buy this compound | 1504-49-0 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (4-aminocyclohexyl)methanol CAS#: 1504-49-0 [m.chemicalbook.com]

- 4. trans-4-Aminocyclohexanemethanol CAS#: 1467-84-1 [amp.chemicalbook.com]

- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) for Advanced Pharmaceutical Development

This guide provides an in-depth technical overview of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 1504-49-0), a critical bifunctional building block in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple data recitation to explore the causality behind its synthetic utility, focusing on its principal application in the industrial production of Ambroxol hydrochloride and its broader potential in drug discovery.

Core Molecular Profile and Physicochemical Attributes

This compound is the salt form of (trans-4-Aminocyclohexyl)methanol. Its structure features a cyclohexane ring with two functional groups—an amine and a hydroxymethyl group—in a trans configuration. This specific stereochemistry is paramount, as it dictates the spatial orientation of subsequent molecular additions, directly influencing the pharmacological efficacy of the final active pharmaceutical ingredient (API). The hydrochloride salt form is preferred in many applications due to its enhanced stability and high solubility in aqueous and polar protic solvents, which simplifies handling and reaction setup.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1504-49-0 | [3] |

| Molecular Formula | C₇H₁₆ClNO | [1][] |

| Molecular Weight | 165.66 g/mol | [1][] |

| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [] |

| Appearance | White to off-white or yellow solid/crystalline powder | [5] |

| Purity | Typically ≥97% | [3] |

| Solubility | High solubility in water | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [3] |

Strategic Synthesis and Industrial Application: The Ambroxol Case Study

The primary industrial application of this compound is as a cornerstone intermediate in the synthesis of Ambroxol, a potent mucolytic agent.[1][6] The most efficient and widely adopted manufacturing route is the direct reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (the free base form of the topic compound).[1]

Mechanism of Action: Reductive Amination

Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds, favored over direct alkylation which often suffers from over-alkylation and low yields.[7][8] The process occurs in two distinct, sequential mechanistic steps that are typically performed in a one-pot reaction:

-

Imine Formation: The primary amine of trans-4-aminocyclohexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. This step is often catalyzed by weak acid.[7]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond by a reducing agent, forming the final secondary amine.[7][8]

Caption: Mechanism of Reductive Amination for Ambroxol Synthesis.

Validated Experimental Protocol: Synthesis of Ambroxol Hydrochloride

This protocol details the reductive amination pathway, which is valued for its high efficiency and operational simplicity, making it ideal for industrial-scale production.[1]

Materials:

-

trans-4-Aminocyclohexanol (free base)

-

2-amino-3,5-dibromobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Lithium perchlorate (LiClO₄) - Optional catalyst

-

1,2-Dichloroethane (DCE) - Solvent

-

Dichloromethane (DCM) - Extraction Solvent

-

Acetone - Precipitation Solvent

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction flask, charge 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, and 100 mL of 1,2-dichloroethane. If catalysis is desired to expedite the reaction, 0.8 mmol of LiClO₄ can be added.[1]

-

Reductive Agent Addition: To the stirred mixture, add 22 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Scientist's Insight: NaBH(OAc)₃ is a preferred reducing agent for this process. It is a mild and selective hydride donor that efficiently reduces the imine intermediate without significantly reducing the starting aldehyde.[8] This selectivity is crucial for preventing side reactions and maximizing yield, forming a self-validating system where the desired reaction is kinetically favored.

-

-

Reaction Execution: Stir the reaction mixture at ambient room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1 v/v). The reaction is typically complete within 1.5 to 5 hours.[1]

-

Workup and Extraction: Upon completion, pour the reaction solution into 100 mL of ice water to quench any unreacted reducing agent. Transfer the mixture to a separatory funnel and extract the aqueous layer with 100 mL of dichloromethane to isolate the organic phase containing the Ambroxol free base.[1]

-

Isolation of Ambroxol Base: Remove the organic solvent from the collected phase via rotary evaporation under reduced pressure. This will yield a yellow liquid, which is the crude Ambroxol base.[1]

-

Salification (Hydrochloride Formation): Dissolve the crude Ambroxol base in 100 mL of acetone. While stirring vigorously, add concentrated hydrochloric acid dropwise. A light yellow precipitate of Ambroxol hydrochloride will form.[1]

-

Purification: Collect the precipitate by suction filtration. Wash the filter cake twice with 10 mL of ice-cold ethanol to remove residual impurities. Dry the product under vacuum to yield the final, purified Ambroxol hydrochloride.

Caption: Industrial Synthesis Workflow for Ambroxol HCl.

Broader Applications in Drug Discovery

While its role in Ambroxol synthesis is its most prominent application, the structural features of this compound make it a versatile scaffold in medicinal chemistry.

-

Novel Scaffolds: The amine and hydroxyl groups provide two points for chemical modification, allowing for the synthesis of diverse libraries of compounds.[2] The rigid cyclohexane core serves as a non-aromatic spacer that can orient functional groups in specific vectors for optimal interaction with biological targets like enzymes or receptors.[1]

-

Asymmetric Catalysis: The presence of a chiral center and functional handles (amine and hydroxyl groups) makes this molecule a candidate for development into chiral ligands for asymmetric catalysis, a critical technology for producing enantiomerically pure drugs.[2]

-

Bioconjugation: The amine group can be used as a reactive handle for conjugation to larger biomolecules, such as in the development of linkers for Antibody-Drug Conjugates (ADCs), although specific, widespread use in this area is not yet extensively documented in peer-reviewed literature.[]

Analytical Characterization: Ensuring Stereochemical Integrity

The biological activity of molecules derived from this intermediate is critically dependent on the trans stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for confirming the isomeric purity of the starting material. The key distinguishing feature between the cis and trans isomers lies in the coupling constants and chemical shifts of the protons at C-1 (bearing the -CH₂OH) and C-4 (bearing the -NH₂).

In the thermodynamically stable chair conformation of the trans isomer, both substituents are in equatorial positions, meaning the C1-H and C4-H protons are axial. This results in large axial-axial (Jₐₐ) coupling constants. Conversely, in the cis isomer, one substituent is axial and the other is equatorial, leading to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings.

| NMR Feature | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | Rationale for Distinction |

| ¹H NMR: H-1 Chemical Shift (ppm in D₂O) | ~3.58 (multiplet) | ~3.96 (multiplet) | The axial H-1 in the trans isomer is more shielded and appears at a higher field (lower ppm) than the equatorial H-1 in the cis isomer. |

| ¹H NMR: H-4 Chemical Shift (ppm in D₂O) | ~2.65 (multiplet) | ~3.20 (multiplet) | Similar to H-1, the axial H-4 proton of the trans isomer is shielded relative to the equatorial H-4 proton of the cis isomer. |

| ¹H NMR: Coupling Constant (J) | Large Jₐₐ coupling (10-13 Hz) for H-1 and H-4 | Smaller Jₐₑ and Jₑₑ couplings (2-5 Hz) | The observation of large coupling constants for the methine protons is a definitive indicator of the trans configuration. |

(Data adapted from Benchchem. For a detailed protocol on NMR sample preparation, please refer to the cited source)[9]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is essential.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (compliant with EN166), and a lab coat. If dust formation is likely, use a NIOSH/MSHA-approved respirator.[6][10]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[6][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[]

This comprehensive guide serves as a foundational resource for the effective application of this compound. By understanding its chemical properties, reaction mechanisms, and analytical validation, researchers and developers can confidently leverage this key intermediate in the synthesis of life-saving pharmaceuticals.

References

- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.

-

Trans-4-Aminocyclohexanol: Key Intermediate for Ambroxol Synthesis. Pharmaffiliates. [Link]

-

Reductive amination. Wikipedia. [Link]

-

A Process For The Preparation Of Ambroxol. Quick Company. [Link]

- Preparation method of ambroxol hydrochloride.

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

This compound cas no.1504-49-0. Coolpharm Ltd. [Link]

-

This compound, min 97%, 10 grams. CP Lab Safety. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 1504-49-0 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 6. nbinno.com [nbinno.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

trans-4-Aminocyclohexanemethanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride

Abstract

trans-4-Aminocyclohexanemethanol is a pivotal bifunctional molecule serving as a key building block in the synthesis of various pharmaceuticals, most notably the mucolytic agent Ambroxol. The therapeutic efficacy of its derivatives is often contingent on the specific stereochemistry of the cyclohexane ring, with the trans isomer being the desired configuration. Achieving high stereoselectivity for the trans isomer presents a significant challenge in chemical synthesis. This guide provides a comprehensive overview of the primary synthetic pathways for producing this compound, intended for researchers, chemists, and professionals in drug development. We will explore established industrial methods centered on catalytic hydrogenation of aromatic precursors and contrast them with modern chemoenzymatic strategies that offer superior stereocontrol. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, detailed process optimization, and robust purification techniques required to obtain the high-purity hydrochloride salt suitable for pharmaceutical applications.

Introduction: The Significance of Stereochemistry

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. In disubstituted cyclohexanes like 4-Aminocyclohexanemethanol, the two functional groups—the amino and the hydroxymethyl groups—can be oriented either on the same side of the ring (cis) or on opposite sides (trans). The trans isomer, where both substituents can occupy equatorial positions, is thermodynamically more stable than the cis isomer, where one group is forced into a higher-energy axial position. This stereochemical distinction is critical as the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets. Consequently, developing synthetic routes that selectively yield the trans isomer is of paramount importance for industrial and pharmaceutical applications.

Core Synthetic Strategies

The synthesis of this compound predominantly originates from readily available aromatic compounds. The primary challenge lies in controlling the stereochemistry during the reduction of the benzene ring.

Pathway A: Direct Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

The most industrially viable route involves the direct catalytic hydrogenation of a 4-aminobenzoic acid ester, typically Methyl 4-aminobenzoate.[1] This method is advantageous due to the low cost of the starting material. The reaction simultaneously reduces the aromatic ring to a cyclohexane ring and the ester group to a primary alcohol.

Mechanism and Stereoselectivity: The stereochemical outcome of the hydrogenation is heavily influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[2]

-

Catalyst Choice: The selection of the metal catalyst is the most critical factor in directing the stereoselectivity.

-

Ruthenium (Ru) , often on a carbon support (Ru/C), is highly effective for this transformation. Under basic conditions (e.g., aqueous NaOH), Ruthenium catalysts can achieve a high trans product ratio of over 75%.[3][4]

-

Palladium (Pd) on carbon (Pd/C) also tends to favor the formation of the thermodynamically more stable trans isomer, often yielding a trans/cis ratio of 3:1 to 4:1.[2]

-

Rhodium (Rh) catalysts, in contrast, may favor the formation of the cis isomer.[2]

-

The hydrogenation process is believed to proceed via the adsorption of the aromatic ring onto the catalyst surface. The subsequent delivery of hydrogen atoms from the catalyst surface typically occurs from one face of the ring, leading to a mixture of isomers. The exact ratio is a complex interplay of thermodynamic stability and kinetic control governed by the catalyst and conditions.

Generalized Reaction Scheme:

Caption: Catalytic hydrogenation pathway from Methyl 4-aminobenzoate.

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid [4]

-

Reactor Charging: In a high-pressure autoclave, charge p-Aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 eq. by weight), and a 10% aqueous solution of Sodium Hydroxide (NaOH).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress over approximately 20 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material. A typical mobile phase for TLC is a mixture of DCM/MeOH/NH3 (5:5:1 v/v/v) with ninhydrin staining.

-

Catalyst Removal: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid sodium salt, with a typical cis:trans ratio of approximately 1:4.6.

-

Reduction and Salification: This intermediate mixture would then require a subsequent reduction of the carboxylic acid (e.g., using a reducing agent like LiAlH4, though this is not specified in the direct hydrogenation of the ester) followed by purification and salification. A more direct route starts from the ester, which is reduced simultaneously.

Pathway B: Multi-Step Synthesis via Isomerization and Protected Intermediates

To circumvent the challenges of separating a final product mixture, more elaborate synthetic routes have been devised. These often involve protecting the functional groups, performing a stereochemical isomerization, and then deprotecting to yield the desired isomer with high purity. A patented method describes a comprehensive process starting from a 4-aminobenzoic ester.[5]

Core Steps:

-

Initial Hydrogenation: The starting 4-aminobenzoic ester is hydrogenated to yield a mixture of cis and trans isomers of the corresponding aminocyclohexane carboxylate.

-

Amino Group Protection: The amino group is protected, for example, as a phthalimide, to prevent side reactions in subsequent steps.

-

Isomerization: The crucial step involves converting the undesired cis isomer into the desired trans isomer. This is an equilibrium-driven process often catalyzed by a strong base like potassium tert-butoxide or sodium hydroxide, or an acid like aluminum chloride.[5] The system is driven towards the more thermodynamically stable trans product.

-

Ester Group Reduction: The ester group of the purified trans intermediate is reduced to the hydroxymethyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[5]

-

Deprotection and Salification: The protecting group is removed (e.g., hydrazinolysis for a phthalimide group), and the resulting trans amine is treated with hydrochloric acid to precipitate the final hydrochloride salt.

Caption: Workflow for multi-step synthesis with a dedicated isomerization step.

This pathway, while longer, offers superior control over the final product's stereochemical purity, potentially eliminating the need for difficult final-stage crystallizations and resulting in higher overall yields of the pure trans isomer.[5]

Pathway C: Chemoenzymatic Synthesis

Modern synthetic chemistry increasingly turns to biocatalysis to achieve high levels of selectivity that are difficult to obtain through traditional chemical methods. A chemoenzymatic approach to synthesizing 4-aminocyclohexanol isomers provides an elegant and highly stereoselective alternative.[2][6]

This strategy employs a one-pot, two-enzyme system starting from 1,4-cyclohexanedione:

-

Keto Reductase (KRED): A regioselective KRED enzyme reduces one of the two ketone groups to a hydroxyl group, forming 4-hydroxycyclohexanone.

-

Amine Transaminase (ATA): A stereocomplementary ATA enzyme then converts the remaining ketone group into an amine. By selecting an ATA that specifically produces the trans product, high diastereomeric ratios can be achieved.

This modular system is powerful because by simply choosing a different, stereocomplementary ATA enzyme, one can produce the cis isomer instead, highlighting the precision of enzymatic catalysis.[6]

Purification and Isolation of the trans Isomer

Regardless of the synthetic route, a robust purification strategy is essential to isolate the trans isomer from any remaining cis isomer.

Fractional Crystallization: The primary method for separating the cis/trans isomers is fractional crystallization. This technique exploits the differences in solubility between the two isomers or their derivatives in a specific solvent system.

-

From the Free Base: A process has been described where a mixture of aminocyclohexanol isomers is dissolved in an alkaline aqueous solution. By carefully cooling this solution to temperatures as low as -10°C, the less soluble trans-4-aminocyclohexanol preferentially crystallizes and can be isolated by filtration.[7]

-

From Protected Intermediates: In other methods, the separation is performed on an intermediate, such as 4-acetamidocyclohexanol. The cis/trans mixture is esterified with acetic anhydride, and the resulting trans-4-acetamido-cyclohexanol acetic ester is selectively crystallized from a solvent like ethyl acetate.[8][9] This purified ester is then hydrolyzed to give the pure trans-aminocyclohexanol.

Experimental Protocol: Purification via Recrystallization [5]

-

Dissolution: Take the crude solid product containing the cis/trans mixture.

-

Solvent Addition: Add a suitable recrystallization solvent. A wide range of solvents can be used, including cyclohexane, n-hexane, dichloromethane, ethyl acetate, acetone, methanol, or ethanol.[5]

-

Heating: Heat the mixture to reflux until the solid is completely dissolved.

-

Cooling & Crystallization: Slowly cool the solution to induce crystallization. For enhanced precipitation, the solution can be cooled to 0-5°C. The trans isomer, being more symmetrical and often less soluble, will crystallize out first.

-

Isolation: Collect the white solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified solid under vacuum to a constant weight. Purity can be assessed by GC, with >99.5% being achievable.[5]

Final Step: Hydrochloride Salt Formation

The final step is the conversion of the purified trans-4-Aminocyclohexanemethanol free base into its stable, crystalline hydrochloride salt.

Protocol: Salification [5]

-

Dissolve the purified trans isomer in a suitable organic solvent such as methanol, ethanol, tetrahydrofuran (THF), or dichloromethane.

-

While stirring, add a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., concentrated aqueous HCl, or HCl gas dissolved in ether or dioxane) dropwise.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the white, crystalline solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A: Direct Hydrogenation | Pathway B: Multi-step Isomerization | Pathway C: Chemoenzymatic |

| Starting Materials | Low-cost aromatics (e.g., p-aminobenzoic acid) | Low-cost aromatics | 1,4-Cyclohexanedione |

| Stereoselectivity | Moderate to good (dependent on catalyst) | Excellent (controlled by isomerization) | Excellent (enzyme-controlled) |

| Number of Steps | Low (often one-pot) | High | Low (often one-pot) |

| Reagent Toxicity | Moderate (high pressure H2, catalysts) | High (LiAlH4, strong bases/acids) | Low (enzymes, mild conditions) |

| Scalability | High, well-established for industry | Moderate, more complex operations | Potentially high, but may require specialized bioreactors |

| Yield (of pure isomer) | Variable, depends on separation efficiency | High | High |

| Environmental Impact | Moderate (solvents, metal catalysts) | High (solvents, harsh reagents) | Low ("Green Chemistry") |

Conclusion

The synthesis of this compound is a well-established process, with the direct catalytic hydrogenation of 4-aminobenzoic acid derivatives remaining the most common industrial approach due to its economic viability. The key to this pathway's success lies in the careful selection of the catalyst and reaction conditions to maximize the trans:cis isomer ratio. For applications demanding the highest stereochemical purity, multi-step routes involving a dedicated isomerization step or emerging chemoenzymatic methods offer superior control and selectivity. As the pharmaceutical industry continues to move towards greener and more efficient manufacturing processes, the development of highly selective catalytic and biocatalytic systems will be crucial in producing this important building block.

References

- Google Patents.

-

University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (URL: [Link])

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL: [Link])

- Google Patents.

- Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. (URL: )

-

Patsnap Eureka. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (URL: [Link])

- Google Patents. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester. (URL: )

-

Patsnap Eureka. Method for preparing trans-4-acetamido-cyclohexanol acetic ester. (URL: [Link])

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 8. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]

Spectroscopic Characterization of trans-4-Aminocyclohexanemethanol Hydrochloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic signature of trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0), a key bifunctional building block in pharmaceutical and materials science research.[1][2] Due to the absence of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but scientifically rigorous characterization. The methodologies and interpretations herein are designed to guide researchers in acquiring and analyzing their own data, ensuring a high degree of confidence in structural verification.

Introduction

This compound possesses a rigid trans-1,4-disubstituted cyclohexane core, presenting a primary amine (as an ammonium salt) and a primary alcohol. This unique stereochemistry and functionality make its unambiguous characterization essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive toolkit for confirming its molecular structure, purity, and integrity.

The molecular structure dictates the expected spectroscopic output. The presence of the ammonium chloride salt significantly influences the electronic environment of nearby atoms compared to its free-base form, a critical consideration in spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The trans-diequatorial arrangement of the substituents on the cyclohexane ring is expected to result in characteristic chemical shifts and coupling constants.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted in Deuterium Oxide (D₂O), a common solvent for polar hydrochloride salts. In D₂O, the labile protons from the alcohol (-OH) and ammonium (-NH₃⁺) groups will exchange with deuterium and will likely not be observed, or will appear as a broad, low-intensity signal combined with the residual HDO peak.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 (CH₂OH) | ~3.45 | Doublet | 2H | Protons of the hydroxymethyl group, adjacent to a chiral center (H4). |

| H1 (CH-NH₃⁺) | ~3.05 | Multiplet (tt) | 1H | Deshielded by the adjacent electron-withdrawing ammonium group. Appears as a triplet of triplets due to coupling with axial and equatorial protons on C2/C6. |

| H2a, H6a (axial) | ~2.00 | Multiplet (qd) | 2H | Axial protons on the cyclohexane ring adjacent to the amine. |

| H4 (CH-CH₂OH) | ~1.60 | Multiplet | 1H | Methine proton adjacent to the hydroxymethyl group. |

| H3a, H7a (axial) | ~1.45 | Multiplet | 2H | Axial protons on the cyclohexane ring adjacent to the CH₂OH group. |

| H2e, H6e (equatorial) | ~1.30 | Multiplet (dm) | 2H | Equatorial protons on the cyclohexane ring adjacent to the amine. |

| H3e, H7e (equatorial) | ~1.15 | Multiplet | 2H | Equatorial protons on the cyclohexane ring adjacent to the CH₂OH group. |

Note: Chemical shifts are estimations based on cyclohexylamine derivatives and general substituent effects.[4] Actual values may vary.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 (-CH₂OH) | ~66.0 | Carbon of the primary alcohol, significantly deshielded by the oxygen atom. |

| C1 (-CH-NH₃⁺) | ~49.5 | Carbon attached to the ammonium group. Its chemical shift is influenced by protonation. Based on data for cyclohexylamine.[4] |

| C4 (-CH-CH₂OH) | ~42.0 | Methine carbon bearing the hydroxymethyl group. |

| C2, C6 | ~32.5 | Carbons alpha to the amine-bearing carbon. |

| C3, C7 | ~28.0 | Carbons beta to the amine-bearing carbon. |

Note: Shifts are predicted based on data for trans-4-aminocyclohexanol and related structures.[5]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of D₂O. Ensure complete dissolution.

-

Transfer: Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a sufficient number of scans (e.g., 16) to achieve a signal-to-noise ratio >100:1.

-

Set the spectral width to cover a range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay (d1) of 2 seconds to ensure proper quantification if needed.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual HDO peak at δ 4.79 ppm.[3] Calibrate the ¹³C spectrum accordingly.

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the O-H (alcohol) and N-H (ammonium) bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity & Shape |

| 3400 - 3200 | Alcohol O-H | Stretch (H-bonded) | Strong, Very Broad |

| 3200 - 2800 | Ammonium N-H | Stretch | Strong, Broad |

| 2930 & 2855 | Alkane C-H | Asymmetric & Symmetric Stretch | Strong, Sharp |

| ~1600 | Ammonium N-H | Asymmetric Bend (Scissoring) | Medium, Broad |

| ~1500 | Ammonium N-H | Symmetric Bend | Medium, Broad |

| ~1050 | Alcohol C-O | Stretch | Strong |

Interpretation:

-

The O-H stretching band from the alcohol will be very broad due to hydrogen bonding.[6]

-

The N-H stretching of the -NH₃⁺ group is also broad and strong, often appearing as a complex series of bands overlapping with the C-H stretches.[7]

-

The distinction between a primary amine (-NH₂) and an ammonium salt (-NH₃⁺) is clear in the IR spectrum. A primary amine shows two sharp peaks around 3300-3500 cm⁻¹, whereas the ammonium salt displays a much broader absorption at lower wavenumbers.[8]

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

IR Workflow Diagram

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique. The analysis will detect the cationic form of the molecule (the free base protonated).

Table 4: Predicted Mass Spectrometry Data (Positive ESI)

| Ion m/z Ratio | Description | Rationale |

| 130.12 | [M+H]⁺ | Protonated molecular ion of the free base (C₇H₁₅NO, MW=129.20). |

| 112.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 99.10 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical from the protonated parent ion. |

| 56.05 | - | A characteristic fragment for cyclohexylamines, resulting from ring cleavage.[9] |

Interpretation: The primary observation in a positive ion ESI mass spectrum will be the protonated free base at m/z 130.12. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (129 for the free base), which is consistent with the proposed structure.[10] Subsequent fragmentation (MS/MS) would likely show characteristic losses of small neutral molecules like water and formaldehyde.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: Use an ESI mass spectrometer, which could be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C) to achieve a stable spray.

-

Acquire spectra over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions. Confirm the isotopic pattern for the molecular ion.

MS Workflow Diagram

Sources

- 1. Buy this compound | 1504-49-0 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. carlroth.com [carlroth.com]

- 4. webqc.org [webqc.org]

- 5. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Aminoethanol hydrochloride [webbook.nist.gov]

- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 9. Cyclohexylamine(108-91-8) MS spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility of trans-4-aminocyclohexanemethanol hydrochloride, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the critical factors that influence its behavior in various solvent systems. By synthesizing fundamental physicochemical principles with practical experimental guidance, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile compound.

Introduction: The Significance of Solubility in Application

This compound (CAS: 50910-54-8) is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclohexane scaffold. Its hydrochloride salt form enhances its stability and modulates its physical properties, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for its effective utilization. In drug development, solubility dictates the choice of reaction solvents, purification methods such as crystallization, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. In material science, controlling the solubility is crucial for processes like polymer synthesis and the formation of self-assembled monolayers.

This guide will explore the key determinants of the solubility of this compound, providing both the theoretical framework and the practical tools necessary for its accurate assessment and manipulation.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key parameters are its pKa and its behavior as an amine salt.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₁₆ClNO[1]

-

Molecular Weight: 165.66 g/mol [1]

-

Key Functional Groups: Primary amine (as a hydrochloride salt), primary alcohol.

-

Predicted LogP (for the free base): 0.4962. This value suggests that the free amine form has moderate lipophilicity.[2]

The Critical Role of pKa: A Tale of Two Forms

This pKa value indicates that the amino group is basic. In its hydrochloride salt form, the amine is protonated (R-NH₃⁺), making the compound an ionic salt. The equilibrium between the protonated (salt) and unprotonated (free base) forms is dictated by the pH of the solution, as described by the Henderson-Hasselbalch equation.

The pH-Solubility Profile:

The solubility of this compound is highly dependent on pH.

-

At acidic pH (well below the pKa of ~10.6): The compound will exist predominantly in its protonated, ionic form (R-NH₃⁺Cl⁻). As an ionic salt, it is expected to exhibit high solubility in polar protic solvents like water, due to favorable ion-dipole interactions.[5]

-

As the pH approaches the pKa: The equilibrium will shift towards the unprotonated free base (R-NH₂). The free base is a neutral molecule and is expected to have significantly lower aqueous solubility than the salt form.

-

At basic pH (above the pKa): The compound will be almost entirely in its free base form, leading to a dramatic decrease in aqueous solubility.

This relationship can be visualized through a theoretical pH-solubility profile, which is a critical tool in pre-formulation and process development.

Caption: Theoretical pH-solubility profile for an amine hydrochloride.

Factors Influencing Solubility: A Deeper Dive

Beyond the fundamental role of pH, several other factors can significantly impact the solubility of this compound.

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound. For this compound, the presence of chloride ions (Cl⁻) from other sources (e.g., hydrochloric acid, sodium chloride) in the solvent can reduce its solubility.[3][4][6][7][8]

The dissolution equilibrium is as follows: R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, adding a common ion (Cl⁻) to a saturated solution will shift the equilibrium to the left, causing the precipitation of the salt and thus lowering its apparent solubility.[7] This is a critical consideration in buffered solutions or reaction mixtures containing chloride salts.

Solvent Properties

The choice of solvent is a primary determinant of solubility. As a polar, ionic compound, this compound is expected to be most soluble in polar protic solvents that can effectively solvate both the cation (R-NH₃⁺) and the anion (Cl⁻).

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving the hydrochloride salt due to their ability to form hydrogen bonds and engage in strong ion-dipole interactions.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility in these solvents is expected to be lower than in protic solvents. While they have a dipole moment, they lack the ability to donate hydrogen bonds, leading to less effective solvation of the chloride anion.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The hydrochloride salt is expected to be practically insoluble in nonpolar solvents due to the large difference in polarity.

The free base, trans-4-aminocyclohexanemethanol, exhibits different solubility characteristics, being soluble in solvents like chloroform, dichloromethane, and methanol.[9][10]

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in a liquid, the process is endothermic, meaning that solubility increases with temperature. However, this is not universally true and must be determined experimentally.

Crystal Lattice Energy

The crystal lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions.[11] A higher lattice energy implies stronger ionic bonds within the crystal, which must be overcome by the energy of solvation for dissolution to occur.[12][13][14][15] Therefore, compounds with very high lattice energies tend to be less soluble.[12] While specific data for the crystal lattice energy of this compound is not available, it is a key theoretical parameter influencing its solubility.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is essential for any research or development activity. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[16]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Add a known volume of the desired solvent to each vial. For pH-dependent studies, use appropriate buffers.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

For aqueous solutions, measure the pH of the final saturated solution.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.

-

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

While specific quantitative solubility data for this compound is not widely published, the following table provides a template for presenting experimentally determined data.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solvent Type | Predicted Solubility Rank | Experimental Solubility (mg/mL) |

| Water | 80.1 | Polar Protic | 1 (Highest) | Data to be determined |

| Methanol | 32.7 | Polar Protic | 2 | Data to be determined |

| Ethanol | 24.5 | Polar Protic | 3 | Data to be determined |

| Isopropanol | 19.9 | Polar Protic | 4 | Data to be determined |

| Acetone | 20.7 | Polar Aprotic | 5 | Data to be determined |

| Acetonitrile | 37.5 | Polar Aprotic | 6 | Data to be determined |

| Toluene | 2.4 | Nonpolar | 7 (Lowest) | Data to be determined |

| Hexane | 1.9 | Nonpolar | 8 (Lowest) | Data to be determined |

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate interplay of its molecular structure, the pH of the medium, the nature of the solvent, and other environmental factors. As a hydrochloride salt of a primary amine, its aqueous solubility is expected to be high at acidic pH and to decrease significantly as the pH approaches and exceeds its pKa of approximately 10.6. The common ion effect can further modulate its solubility in the presence of chloride ions. While publicly available quantitative solubility data is scarce, this guide provides the theoretical foundation and a robust experimental protocol for researchers to generate reliable data. A thorough understanding and experimental characterization of the solubility of this compound are indispensable for its successful application in both pharmaceutical and materials science, enabling rational solvent selection, optimized reaction and purification conditions, and informed formulation design.

References

- Serajuddin, A. T. M., & Farrer, F. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 82-83.

-

Common Ion Effect and Its Influence on Solubility and Equilibrium. (n.d.). Retrieved from [Link]

-

CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

- Wang, J., et al. (2017). Effect of chloride ion on dissolution of different salt forms of haloperidol. Journal of Pharmaceutical Sciences, 106(8), 2141-2147.

-

BYJU'S. (2021). Common ion effect. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]

-

Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

-

Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Retrieved from [Link]

-

ChemBK. (2024). Trans-4-amino cyclohexanol. Retrieved from [Link]

-

Chegg. (n.d.). Lattice Energy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]

Sources

- 1. pKa of Cyclohexylamine [vcalc.com]

- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 5. 4-Aminocyclohexanol | 40525-78-8 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 8. 108-91-8 CAS MSDS (Cyclohexylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Lattice Energy [chemed.chem.purdue.edu]

- 12. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chembk.com [chembk.com]

A-Z Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: A Strategic Chiral Building Block in Modern Drug Synthesis

Abstract

In the intricate world of pharmaceutical development and complex molecule synthesis, the careful selection of chiral building blocks is a critical factor for success. These molecules, with their inherent and stable stereochemistry, provide the essential starting point for constructing complex three-dimensional structures with high precision. Among these vital reagents, trans-4-Aminocyclohexanemethanol hydrochloride has become a versatile and highly prized synthon. This guide provides a deep dive into the technical aspects of this compound, covering its fundamental properties, synthesis, and strategic use in asymmetric synthesis, offering valuable insights for the experienced researcher.

Core Concepts: Physicochemical Properties and Structural Importance

This compound is a crystalline solid, appearing as white to off-white. Its utility is rooted in its rigid bicyclic structure, which locks the amino and methylol groups in a trans-diaxial or diequatorial conformation, thus minimizing conformational ambiguity. This well-defined spatial relationship is essential for achieving predictable results in stereoselective reactions.

The molecule's primary amine and primary alcohol groups offer two distinct sites for chemical modification. The amine is a versatile handle for forming amide bonds, reductive amination, and N-alkylation, while the alcohol can be easily oxidized, etherified, or esterified. The hydrochloride salt form improves the compound's stability and solubility in water, making it suitable for a wide range of reaction conditions.[1]

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆ClNO[1] |

| Molecular Weight | 165.66 g/mol [1][] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 225-227 °C[3] |

| Solubility | Water-soluble[1] |

| Stereochemistry | (1R,4R) or (1S,4S) enantiomers |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Product

This compound is commercially available in both racemic and enantiomerically pure forms, highlighting its significance in the field. The synthesis typically starts with a non-chiral material, such as 4-aminobenzoic ester, which then undergoes a series of reductions and, if necessary, chiral resolution.[4]

2.1. Common Synthetic Pathways

A typical synthetic route involves the reduction of a 4-substituted cyclohexane precursor. For example, the diester of cyclohexane-1,4-dicarboxylic acid can be reduced to the corresponding diol, followed by a series of reactions to introduce the amino functionality. Another patented method involves the catalytic hydrogenation of 4-aminobenzoic ester, followed by several steps including phthaloyl formylation, a conversion reaction, a hydrazinolysis reaction, amino protection, ester group reduction, amino deprotection, and finally, hydrogen chloride salification to yield the desired product.[4] This method is noted for its high yield and purity without the need for column chromatography, making it suitable for industrial production.[4]

2.2. Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol

A highly efficient and stereoselective method for producing trans-4-aminocyclohexanol involves a one-pot, two-step enzymatic cascade. This approach leverages the capabilities of a ketoreductase and an amine transaminase to achieve high yields and stereoselectivity.[5]

Step 1: Reaction Setup. In a reaction vessel, a 30 mL solution is prepared containing 100 mM potassium phosphate buffer (pH 7.5).[5]

Step 2: Addition of Reagents. 1,4-cyclohexanedione is added to a final concentration of 50 mM. The following reagents are also added to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[5]

Step 3: Initiation of Reaction. The reaction is initiated by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).[5]

Step 4: Reaction Conditions. The reaction mixture is stirred at 250 rpm at a temperature of 30°C.[5]

Step 5: Monitoring. The progress of the reaction is monitored by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

Caption: Workflow for the enzymatic synthesis of trans-4-aminocyclohexanol.

Strategic Applications in Asymmetric Synthesis

The true value of this compound is demonstrated in its use as both a chiral building block and a chiral auxiliary. Its rigid structure and bifunctional nature enable the diastereoselective creation of new stereocenters.

3.1. Role as a Chiral Ligand in Asymmetric Catalysis

The amino and alcohol groups of trans-4-Aminocyclohexanemethanol can be easily modified to create new chiral ligands for asymmetric catalysis.[1] For instance, reacting it with phosphine-containing electrophiles can produce aminophosphine phosphinite (AMPP) ligands. These ligands can then be complexed with transition metals to catalyze a range of asymmetric transformations, such as hydrogenations and C-C bond-forming reactions.

3.2. A Key Component in Chiral Pharmaceutical Synthesis

This chiral building block plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). The cyclohexane scaffold can act as a bioisostere for a phenyl ring, leading to improved metabolic stability and pharmacokinetic properties. A notable application is in the synthesis of the mucolytic agent Ambroxol, where trans-4-aminocyclohexanol is a key intermediate.[5][6]

The synthesis of Ambroxol involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by the reduction of the resulting imine.[5]

Experimental Protocol: Condensation and Reduction

Step 1: Condensation. In a suitable solvent, trans-4-aminocyclohexanol (1.0 eq) is reacted with 2-amino-3,5-dibromobenzaldehyde (1.0 eq) under reflux conditions to form the corresponding imine.

Step 2: Reduction. The crude imine is then reduced without isolation using a suitable reducing agent, such as sodium borohydride, in a protic solvent like methanol.

Step 3: Work-up and Isolation. After the reaction is complete, the mixture is worked up by quenching the excess reducing agent and extracting the product into an organic solvent. The solvent is then removed under reduced pressure.

Step 4: Purification and Salt Formation. The crude product is purified by recrystallization. The final Ambroxol hydrochloride is obtained by treating the free base with hydrochloric acid.

Sources

- 1. Buy this compound | 1504-49-0 [smolecule.com]

- 3. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]

- 4. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

The Versatile Scaffold: Unlocking the Potential of trans-4-Aminocyclohexanemethanol Hydrochloride in Modern Medicinal Chemistry

Abstract

The relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that serve as the foundation for drug design. Among these, trans-4-Aminocyclohexanemethanol hydrochloride presents itself as a deceptively simple yet remarkably versatile building block. Its inherent structural rigidity, coupled with the strategically positioned primary amine and hydroxyl functionalities, offers a unique three-dimensional canvas for the elaboration of complex, biologically active molecules. This in-depth technical guide moves beyond the well-trodden path of its application in the synthesis of established drugs such as the mucolytic agent Ambroxol and the antifibrinolytic Tranexamic acid. Herein, we delve into the untapped potential of this scaffold, exploring its application in the rational design of next-generation therapeutics, with a particular focus on the development of targeted therapies like kinase inhibitors. We will dissect the causality behind its synthetic utility, provide actionable experimental protocols, and illuminate the biological pathways these novel derivatives aim to modulate. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this scaffold to address contemporary therapeutic challenges.

The Architectural Advantage: Deconstructing trans-4-Aminocyclohexanemethanol

The therapeutic potential of any molecular scaffold is intrinsically linked to its three-dimensional structure and the chemical reactivity of its functional groups. This compound, with its cyclohexane core, exists predominantly in a stable chair conformation. The trans configuration of the aminomethyl and hydroxymethyl groups at the 1 and 4 positions places them in a diaxial or diequatorial orientation, providing a fixed and predictable spatial arrangement. This stereochemical rigidity is a critical asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

The primary amine serves as a versatile synthetic handle, readily participating in nucleophilic substitution and acylation reactions to form amides, sulfonamides, and ureas – common linkages in a vast array of pharmaceuticals. The primary hydroxyl group, on the other hand, can be functionalized as an ether or ester, or it can act as a crucial hydrogen bond donor in receptor-ligand interactions. This bifunctionality allows for the independent or simultaneous elaboration of the scaffold, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Beyond the Classics: Pioneering New Therapeutic Frontiers

While the roles of the trans-4-aminocyclohexane moiety in Ambroxol and Tranexamic acid are well-documented, its potential extends far beyond these applications. The structural motifs present in this scaffold are increasingly being recognized in the design of highly selective and potent inhibitors of key cellular signaling molecules.

A Scaffold for Kinase Inhibition: The Case of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central mediators of cytokine and growth factor signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and cancers, making JAKs highly attractive therapeutic targets.[1]

Recent research into the diversification of scaffolds for JAK inhibitors has highlighted the utility of structures bearing remarkable similarity to trans-4-Aminocyclohexanemethanol. For instance, the exploration of novel three-dimensional scaffolds has led to the development of potent JAK1 inhibitors.[2][3] A key insight from this research is that subtle modifications to a core scaffold can significantly influence activity and selectivity against the different JAK isoforms.[2]

One such study detailed the diversification of a triquinazine scaffold, leading to the identification of potent JAK1 inhibitors with IC50 values in the nanomolar range.[3] The synthesis of these complex molecules often involves intermediates with stereochemistry and functional group arrangements that mirror the core structure of trans-4-aminocyclohexanol, a close analog of our topic molecule. This underscores the potential of using such rigid cyclohexane-based diamine-like structures as foundational elements in the design of novel kinase inhibitors.

Representative Synthetic Workflow for a JAK Inhibitor Scaffold

The following diagram illustrates a conceptual synthetic pathway for a key intermediate in the synthesis of a JAK inhibitor, inspired by published research in the field. This highlights how a trans-4-aminocyclohexane-like core can be elaborated into a more complex, biologically active molecule.

Caption: Conceptual workflow for the synthesis of a JAK inhibitor analog.

The development of these inhibitors showcases the importance of the rigid cyclohexane core in positioning key pharmacophoric elements for optimal interaction with the kinase active site. The amino and hydroxyl groups of a trans-4-Aminocyclohexanemethanol-based starting material would provide the necessary handles for the sequential addition of the heterocyclic core and other essential binding fragments.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| (S,R,R)-40a | 18 | >1000 | 230 | 120 | [3] |

| Abrocitinib | 29 | 40 | >10000 | 1250 | [2] |

| Upadacitinib | 43 | 110 | 2300 | 4600 | [2] |

| Table 1: Inhibitory activity of a novel JAK1 inhibitor ((S,R,R)-40a) derived from a related scaffold compared to FDA-approved inhibitors. |

The data presented in Table 1 demonstrates that novel compounds built upon scaffolds analogous to trans-4-Aminocyclohexanemethanol can achieve not only high potency but also significant selectivity for JAK1 over other isoforms. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

Modulating G Protein-Coupled Receptors (GPCRs)